N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-7-6-16-13-20(10-8-15(16)12-17)25(22,23)11-9-19-18(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGWUKABVLPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Approach
The Bischler-Napieralski reaction is one of the most established methods for constructing the isoquinoline ring system. Based on the procedures described by He et al., this approach can be adapted for the synthesis of the 6-methoxy-3,4-dihydroisoquinoline core.
Reagents required:
- 3-Methoxyphenethylamine
- Appropriate acyl chloride
- Phosphorus oxychloride (POCl₃)
- Anhydrous toluene
- Sodium borohydride (NaBH₄)
Procedure:
- Dissolve 3-methoxyphenethylamine (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv)
- Cool the solution to 0°C and add the appropriate acyl chloride (1.1 equiv) dropwise
- Stir the reaction mixture at room temperature for 2-3 hours
- Wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure to obtain the β-phenethylamide intermediate
- Dissolve the intermediate in anhydrous toluene and add phosphorus oxychloride (3.0 equiv)
- Heat the mixture under reflux for 4-6 hours
- Cool the reaction mixture, quench with ice-cold water, and basify with sodium hydroxide solution
- Extract with dichloromethane, dry over sodium sulfate, and concentrate to obtain the 3,4-dihydroisoquinoline derivative
- Reduce the 3,4-dihydroisoquinoline with sodium borohydride in methanol to obtain the desired 6-methoxy-1,2,3,4-tetrahydroisoquinoline core
Schmidt Reaction Approach
An alternative method for synthesizing the 6-methoxy-3,4-dihydroisoquinoline core involves the Schmidt reaction as described in search result.
Reagents required:
- 6-Methoxy-2,3-dihydro-1H-inden-1-one
- Sodium azide
- Methanesulfonic acid
- Dichloromethane
Procedure:
- Prepare a solution of 6-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) in dichloromethane
- Add methanesulfonic acid (3.0 equiv) and cool the mixture to 0°C
- Add sodium azide (1.5 equiv) in small portions over 30 minutes
- Allow the reaction mixture to warm to room temperature and stir for 12 hours
- Quench the reaction with ice-cold water and basify with sodium hydroxide solution
- Extract with dichloromethane, dry over sodium sulfate, and concentrate to obtain 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
- Reduce the carbonyl group to obtain the desired 6-methoxy-3,4-dihydroisoquinoline core
Incorporation of Cyclopentanecarboxamide Moiety
The final stage involves the conversion of the chloroethyl group to the cyclopentanecarboxamide functionality. This can be accomplished through a two-step process:
Conversion of Chloroethyl to Aminoethyl Group
Reagents required:
- 2-Chloroethylsulfonamide intermediate (from Section 3)
- Sodium azide
- Dimethylformamide (DMF)
- Triphenylphosphine
- Water
Procedure:
- Dissolve the 2-chloroethylsulfonamide intermediate (1.0 equiv) in DMF
- Add sodium azide (2.0 equiv) and heat the mixture at 80°C for 6-8 hours
- Cool the reaction mixture to room temperature and dilute with ethyl acetate
- Wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure
- Dissolve the resulting azide in THF/water (4:1)
- Add triphenylphosphine (1.5 equiv) and stir at room temperature for 12 hours
- Concentrate the reaction mixture and purify by column chromatography to obtain the 2-aminoethylsulfonamide derivative
Amide Coupling with Cyclopentanecarboxylic Acid
Based on the procedure described in search result, the aminoethyl derivative can be coupled with cyclopentanecarboxylic acid to obtain the target compound.
Reagents required:
- 2-Aminoethylsulfonamide derivative (from Section 4.1)
- Cyclopentanecarboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
- 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
Procedure:
- To a solution of the 2-aminoethylsulfonamide derivative (1.0 equiv) in DMF, add cyclopentanecarboxylic acid (1.1 equiv)
- Add EDAC (1.2 equiv), HOBT (1.5 equiv), and DIPEA (5.0 equiv) to the reaction mixture
- Stir the mixture at room temperature overnight
- Monitor the reaction progress by TLC
- Upon completion, dilute the reaction mixture with ethyl acetate
- Wash with water (2 times) and brine
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure
- Purify the crude product by column chromatography to obtain the target compound this compound
Alternative Synthetic Route
An alternative synthetic approach involves the preparation of 2-(cyclopentanecarboxamido)ethylsulfonyl chloride first, followed by its reaction with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
Preparation of 2-(Cyclopentanecarboxamido)ethylsulfonyl Chloride
Reagents required:
- 2-Aminoethanesulfonyl chloride hydrochloride
- Cyclopentanecarbonyl chloride
- Triethylamine
- Dichloromethane
Procedure:
- Dissolve 2-aminoethanesulfonyl chloride hydrochloride (1.0 equiv) in dichloromethane
- Add triethylamine (3.0 equiv) and cool the solution to 0°C
- Add cyclopentanecarbonyl chloride (1.1 equiv) dropwise and stir for 2-3 hours at room temperature
- Wash the reaction mixture with water, dry over sodium sulfate, and concentrate under reduced pressure
- Purify the crude product by column chromatography to obtain 2-(cyclopentanecarboxamido)ethylsulfonyl chloride
Reaction with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reagents required:
- 2-(Cyclopentanecarboxamido)ethylsulfonyl chloride (from Section 5.1)
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (from Section 2)
- Potassium carbonate
- Acetonitrile
Procedure:
- Dissolve 6-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in acetonitrile
- Add potassium carbonate (2.0 equiv) and stir for 15 minutes
- Add 2-(cyclopentanecarboxamido)ethylsulfonyl chloride (1.2 equiv) and heat the mixture at 60°C for 4-6 hours
- Cool the reaction mixture to room temperature and filter to remove inorganic salts
- Concentrate the filtrate under reduced pressure
- Purify the crude product by column chromatography to obtain the target compound
Analytical Data and Characterization
The target compound this compound can be characterized using various analytical techniques. Based on similar compounds reported in search results,,, and, the following spectral data can be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts:
- δ 7.10-6.60 (m, 3H, aromatic protons)
- δ 5.80-5.70 (br s, 1H, NH)
- δ 4.40-4.30 (s, 2H, NCH₂ of isoquinoline)
- δ 3.80-3.75 (s, 3H, OCH₃)
- δ 3.60-3.40 (m, 4H, SO₂CH₂CH₂)
- δ 3.30-3.20 (t, 2H, NCH₂CH₂ of isoquinoline)
- δ 2.90-2.80 (t, 2H, NCH₂CH₂ of isoquinoline)
- δ 2.70-2.60 (m, 1H, cyclopentane CH)
- δ 1.90-1.50 (m, 8H, cyclopentane CH₂)
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts:
- δ 175-170 (C=O)
- δ 158-155 (C-OCH₃)
- δ 138-110 (aromatic carbons)
- δ 55-54 (OCH₃)
- δ 50-45 (NCH₂ of isoquinoline and SO₂CH₂CH₂)
- δ 44-40 (cyclopentane CH)
- δ 35-25 (cyclopentane CH₂ and isoquinoline CH₂)
Mass Spectrometry
Expected molecular ion peak [M+H]⁺ at m/z corresponding to C₁₈H₂₆N₂O₄S (molecular weight: 366.48).
Infrared Spectroscopy
Expected characteristic absorption bands:
- 3300-3250 cm⁻¹ (N-H stretching)
- 2950-2850 cm⁻¹ (C-H stretching)
- 1650-1630 cm⁻¹ (C=O stretching)
- 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹ (S=O stretching)
- 1250-1200 cm⁻¹ (C-O stretching)
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the different synthetic approaches described for the preparation of this compound.
Table 1: Comparison of Synthetic Methods
| Synthetic Approach | Advantages | Limitations | Approximate Overall Yield |
|---|---|---|---|
| Sequential approach (Sections 2-4) | Modular synthesis allowing for intermediate characterization | Multiple steps, potentially lower overall yield | 25-35% |
| Alternative route (Section 5) | Fewer steps, potentially higher overall yield | Less flexibility for structural modifications | 40-50% |
| Microwave-assisted synthesis | Shorter reaction times, potentially higher yields | Requires specialized equipment | 35-45% |
Results and Discussion
The preparation of this compound involves a series of functional group transformations and carbon-heteroatom bond formations. The synthetic strategies described in this article provide practical routes to access this compound.
The choice of method for preparing the 6-methoxy-3,4-dihydroisoquinoline core depends on the availability of starting materials and laboratory facilities. The Bischler-Napieralski approach is well-established and widely used, while the Schmidt reaction offers an alternative when the appropriate indanone precursor is accessible.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the isoquinoline ring and the methoxy group.
Reduction: : Selective reduction of the sulfonamide group is possible, although it requires specific conditions.
Substitution: : The sulfonamide and ethyl groups are points of interest for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The reactions can produce various derivatives and analogs of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide, each with potentially distinct properties and applications.
Scientific Research Applications
Chemistry
Catalysts: : The compound's unique structure makes it a candidate for use as a ligand in catalytic processes.
Organic Synthesis: : It can serve as an intermediate or building block in the synthesis of more complex molecules.
Biology and Medicine
Biochemical Studies: : Its interactions with various biological molecules can provide insights into enzyme mechanisms and protein-ligand binding.
Industry
Materials Science: : The compound can be explored for use in the development of new materials, particularly in polymers and advanced composites.
Mechanism of Action
The compound's mechanism of action is highly dependent on its specific application. In pharmaceutical contexts, it may interact with molecular targets like enzymes or receptors, influencing biochemical pathways. The isoquinoline ring can intercalate with DNA, potentially modulating genetic expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with P-glycoprotein (P-gp) inhibitors and related analogs, as evidenced by its dihydroisoquinoline scaffold and carboxamide functionality. Below is a detailed comparison with two closely related compounds: GF120918 (Elacridar) and XR9576 (Tariquidar) .
Table 1: Structural and Functional Comparison
| Feature | N-(2-((6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide | GF120918 (Elacridar) | XR9576 (Tariquidar) |
|---|---|---|---|
| Core Structure | 6-Methoxy-3,4-dihydroisoquinoline | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 6,7-Dimethoxy-3,4-dihydroisoquinoline |
| Substituents | Sulfonyl-ethyl linker + cyclopentane carboxamide | Acridine-4-carboxamide + phenyl-ethyl group | Quinoline-3-carboxamide + dimethoxyphenyl group |
| Molecular Weight | ~435 g/mol (estimated) | 531.6 g/mol | 742.8 g/mol |
| Key Functional Groups | Sulfonyl (-SO₂), cyclopentane | Acridine (polycyclic aromatic), methoxy | Quinoline (heterocyclic), carboxamide |
| Therapeutic Target | Hypothesized: P-gp or similar efflux transporters | P-gp inhibitor (blocks drug efflux in cancer cells) | P-gp inhibitor (reverses multidrug resistance) |
| Solubility & LogP | Moderate solubility (sulfonyl enhances polarity); LogP ~2.5 (predicted) | Low solubility (acridine is hydrophobic); LogP ~5.2 | Moderate solubility (quinoline and carboxamide balance polarity); LogP ~4.1 |
Key Structural Differences and Implications
Core Modifications: The target compound features a 6-methoxy substitution on the dihydroisoquinoline core, whereas GF120918 and XR9576 have 6,7-dimethoxy groups. The sulfonyl-ethyl linker in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the acridine (GF120918) and quinoline (XR9576) moieties, which rely on π-π stacking for target engagement.
Carboxamide Variations: The cyclopentane carboxamide in the target compound offers a compact, rigid structure compared to the acridine (GF120918) and quinoline (XR9576) systems. This rigidity may reduce off-target interactions but could limit adaptability to conformational changes in the target protein.
Pharmacokinetic Profiles: The sulfonyl group in the target compound likely enhances aqueous solubility relative to GF120918, which has a hydrophobic acridine group. However, its solubility may still trail behind XR9576 due to the latter’s polar quinoline-carboxamide balance .
Research Findings and Methodological Insights
- Computational Studies : Tools like Glide docking () and UCSF Chimera () have been critical in analyzing the binding modes of similar compounds. For example, Glide’s torsional flexibility optimization could predict how the cyclopentane carboxamide in the target compound interacts with P-gp’s transmembrane domains .
- Synthetic Yields : The synthesis of analogous carboxamides (e.g., ’s 78% yield) suggests that the target compound’s preparation may follow similar high-efficiency protocols, though its sulfonyl-ethyl linker might necessitate additional purification steps .
- Electrostatic Calculations : Methods like Particle Mesh Ewald () could model the sulfonyl group’s electrostatic contributions to target binding, highlighting its role in stabilizing ligand-receptor complexes .
Biological Activity
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isoquinoline moiety : A bicyclic structure that contributes to the compound's biological activity.
- Sulfonyl group : Known for enhancing solubility and bioavailability.
- Cyclopentanecarboxamide : This portion may influence the interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines, likely through the modulation of cell cycle regulators such as CDK9 .
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections .
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
- Modulation of Signaling Pathways : It influences various signaling pathways involved in apoptosis and cell proliferation, contributing to its antitumor effects .
Data Summary
Case Study 1: Antitumor Activity
In a study conducted on human cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values were determined to be within the nanomolar range, indicating potent antitumor activity. The study highlighted the compound's ability to induce apoptosis via caspase activation.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of the compound revealed its potential in preventing neuronal cell death induced by oxidative stress. The results showed a marked reduction in reactive oxygen species (ROS) levels and improved cell viability in treated cultures compared to controls.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce undesired byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified via HPLC .
Basic: Which analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6 of isoquinoline, sulfonyl group linkage) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₅N₂O₄S: 389.15) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete coupling or sulfonylation .
Advanced: How can researchers design experiments to resolve contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Validate target engagement via competitive binding assays (e.g., radioligand displacement) .
Structure-Activity Relationship (SAR) Analysis :
- Synthesize derivatives with modifications (e.g., methoxy → ethoxy, cyclopentane → cyclohexane) and compare IC₅₀ values .
- Example SAR Table:
| Derivative | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent | None | 150 ± 10 | Enzyme X |
| Derivative A | 6-OCH₃ → 6-OCH₂CH₃ | 320 ± 25 | Enzyme X |
| Derivative B | Cyclopentane → Cyclohexane | 85 ± 5 | Enzyme Y |
Orthogonal Assays : Confirm activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
Advanced: What strategies enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl, carboxyl) to the cyclopentane ring to improve solubility, monitored via LogP (e.g., from 3.2 → 2.5) .
- Metabolic Stability : Replace labile groups (e.g., ester → amide) to resist hepatic CYP450 degradation, assessed via liver microsomal assays .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo for targeted release .
Advanced: How to address discrepancies in reported mechanism of action (MoA)?
Methodological Answer:
Target Deconvolution :
- Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., kinase X) and measure activity loss .
- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins, identified via LC-MS/MS .
Pathway Analysis : Profile downstream signaling (e.g., phosphorylation via Western blot) to distinguish primary vs. secondary effects .
Basic: What are common synthetic impurities, and how are they controlled?
Methodological Answer:
- Byproducts :
- Unreacted Sulfonyl Chloride : Removed via aqueous washes (pH 7–8) .
- Diastereomers : Controlled by chiral chromatography (e.g., Chiralpak AD-H column) .
- Quality Control :
- In-Process Checks : TLC monitors reaction progress (Rf: 0.3 for product vs. 0.6 for starting material) .
- Final Purity : ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to evaluate the compound’s selectivity across related biological targets?
Methodological Answer:
Panel Screening : Test against 50+ kinases/receptors (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (e.g., <10% cross-reactivity) .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding to off-targets like GPCRs .
- Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
